molecular formula C8H15Cl2N3O B3100399 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride CAS No. 1368387-09-0

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Cat. No.: B3100399
CAS No.: 1368387-09-0
M. Wt: 240.13 g/mol
InChI Key: LSZDBQVBANDHID-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a chemical compound of interest in pharmaceutical and chemical research, featuring a molecular structure that combines a methyl-substituted pyrazole ring with a morpholine moiety. The dihydrochloride salt form typically offers enhanced solubility and stability for experimental handling. This structural motif is common in medicinal chemistry; for instance, similar pyrazolyl-morpholine derivatives are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules . Researchers explore these compounds for their potential biological activities, as the morpholine ring is known to influence pharmacokinetic properties, and the pyrazole core is a privileged scaffold in drug discovery. Related compounds have been studied in various contexts, highlighting the value of this chemical class . As a research chemical, this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. The product is typically supplied sealed in dry conditions and stored at room temperature to ensure stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1H-pyrazol-5-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-6-4-10-11-8(6)7-5-9-2-3-12-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZDBQVBANDHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method is the reaction of 4-methyl-1H-pyrazole with morpholine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).

Major Products Formed

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3O. It is a derivative of pyrazole and morpholine, often used in scientific research because of its unique chemical properties.

Scientific Research Applications

While comprehensive information on the specific applications of this compound is limited, its pyrazole and morpholine structure suggests several potential uses.

Medicinal Chemistry
This compound may be useful in drug development because it can interact with biological targets. The pyrazole ring is associated with anti-inflammatory and analgesic properties.

Anticancer Activity
Pyrazole derivatives can have cytotoxic effects against cancer cell lines. Studies show that pyrazole derivatives can inhibit tumor growth, suggesting that this compound may have similar applications. Research has indicated significant inhibition of cell proliferation with IC50 values as low as 0.01 µM in some derivatives. The mechanism may involve the induction of apoptosis through the modulation of key proteins involved in cell cycle regulation, such as Bcl-2 and Bax. Docking studies suggest that these compounds may target the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer progression.

Antimicrobial Activity
Pyrazole derivatives exhibit antimicrobial properties. Compounds similar to 2-(4-Methyl-1H-pyrazol-3-yl)morpholine were effective against pathogens. Several derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showing antibacterial activity. These compounds also inhibited biofilm formation, which is critical in treating chronic infections.

Anti-inflammatory Activity
Pyrazole derivatives can inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro, suggesting they could be used in treating inflammatory diseases. Morpholine derivatives have displayed analgesic activity, further supporting the therapeutic potential of compounds containing this structural motif.

Agricultural Chemistry
Compounds containing pyrazole and morpholine have been studied for their fungicidal and herbicidal properties and may serve as a lead structure for developing new agrochemicals aimed at pest control. Pyrazole derivatives have been tested for effectiveness against fungal pathogens in crops, indicating potential in agricultural formulations.

Biochemical Research
In biochemical studies, compounds like this compound can be utilized as probes or inhibitors to study enzyme activity or receptor interactions. Similar compounds have been shown to inhibit specific enzymes, leading to potential therapeutic applications in metabolic disorders.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.

Similar Compounds

This compound can be compared with other similar compounds, such as:

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Another compound with a pyrazole ring, but with a different substituent and overall structure.
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride: This compound has additional substituents and a more complex structure.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Functional Relevance References
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride C₉H₁₇Cl₂N₃O 254.15 Morpholine + 4-methylpyrazole; dihydrochloride Potential pharmaceutical candidate (inferred)
2-(4-Ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride C₉H₁₇Cl₂N₃O 254.15 Ethyl substituent on pyrazole; dihydrochloride Chemical intermediate
2-(5-Ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride C₈H₁₆Cl₂N₄O 187.28 Triazole ring instead of pyrazole; ethyl group Building block for drug discovery
CDMPO (Pyrazole derivative) C₁₉H₁₅Cl₃N₄O₂ 441.71 Chlorophenyl, dichlorophenyl, and hydroxyethyl groups Anti-inflammatory, neuroprotective
Levocetirizine dihydrochloride C₂₁H₂₅Cl₃N₂O₃ 461.81 Piperazine, chlorophenyl, and acetic acid groups Antihistamine (approved drug)

Detailed Analysis

Structural Differences and Conformational Impact Pyrazole vs. Triazole Analogs: The substitution of pyrazole (two adjacent nitrogen atoms) with triazole (three nitrogen atoms) in 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride alters hydrogen-bonding capacity and electronic properties. Substituent Effects: The 4-methyl group in the target compound reduces steric hindrance compared to the 4-ethyl analog, possibly enhancing its compatibility with enzymatic active sites. Ethyl groups may improve lipid solubility but could hinder crystallinity .

Methyl groups may enhance metabolic stability over bulkier substituents (e.g., chlorophenyl in CDMPO) . Dihydrochloride Salts: Compared to levocetirizine dihydrochloride—a clinically approved antihistamine—the target compound’s dihydrochloride form likely improves aqueous solubility, a critical factor for bioavailability. However, its smaller size (254.15 vs. 461.81 g/mol) suggests distinct pharmacokinetic profiles .

Crystallographic and Synthetic Considerations

  • SHELX Refinement : Structural data for analogs (e.g., isostructural compounds in ) were refined using SHELXL, ensuring high accuracy in bond lengths and angles. This consistency allows reliable comparisons of planarity and torsion angles across derivatives .
  • Synthetic Yield and Purity : High yields (>80%) reported for isostructural pyrazole-thiazole hybrids () suggest that the target compound could be synthesized efficiently under similar conditions, though purity data are unavailable .

Biological Activity

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The presence of the methyl group on the pyrazole enhances its lipophilicity, potentially improving its bioavailability.

This compound acts primarily through the inhibition of specific enzymes or modulation of receptor activity. It has been investigated for its role as an enzyme inhibitor, particularly targeting pathways involved in inflammation and cancer progression. The compound may bind to active sites of enzymes, thereby preventing substrate interaction and subsequent catalysis.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrazole compounds, including this compound, show significant antimicrobial properties against various pathogens. For instance, certain pyrazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production in macrophage models . This suggests its potential application in treating conditions characterized by chronic inflammation.
  • Anticancer Properties : Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. For example, studies have reported that pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK pathway .

Case Studies

Several studies highlight the efficacy of pyrazole derivatives, including this compound:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The most active compounds showed IC50 values ranging from 73 to 84 mg/mL against different cancer types, indicating their potential utility in cancer therapy .
  • Antimicrobial Evaluation : In a comparative study, several pyrazole derivatives were tested for antimicrobial efficacy. Compound 7b was noted for its exceptional activity, leading to further investigations into its mechanism and potential clinical applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target/Pathogen Effect Reference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mL
Anti-inflammatoryMacrophagesInhibition of TNF-α production
AnticancerVarious cancer cell linesIC50: 73 - 84 mg/mL

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride?

  • Answer : Synthesis optimization should employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., reaction temperature, molar ratios, catalyst loading) and their interactions. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and intermediates, as demonstrated in morpholine-pyrazole hybrid syntheses . Evidence from similar compounds (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride) highlights the importance of adjusting solvent polarity and purification steps (e.g., recrystallization in ethanol/HCl) to improve yield .

Q. How can structural characterization of this compound address discrepancies in NMR or mass spectrometry data?

  • Answer : Use complementary techniques:

  • NMR : Compare experimental 1H^1H/13C^{13}C spectra with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in pyrazole ring proton assignments .
  • Mass spectrometry : High-resolution MS (HRMS) can distinguish between dihydrochloride salt adducts and potential impurities. Cross-reference with IR spectroscopy to confirm functional groups (e.g., morpholine C-O-C stretching at ~1,100 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemical uncertainties in the morpholine-pyrazole linkage .

Q. What pharmacological targets are hypothesized for this compound, and how can binding assays be designed?

  • Answer : The morpholine-pyrazole scaffold suggests dual functionality:

  • Neuroactive targets : Morpholine derivatives often interact with GABA receptors; use radioligand displacement assays (e.g., 3H^3H-muscimol competition) .
  • Kinase inhibition : Pyrazole motifs may target ATP-binding pockets. Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular assays : Prioritize cytotoxicity profiling (e.g., MTT assays on cancer cell lines) to identify therapeutic windows .

Q. What analytical methods are critical for assessing purity in preclinical studies?

  • Answer :

  • HPLC-UV/ELSD : Use a C18 column with ion-pairing agents (e.g., trifluoroacetic acid) to resolve polar degradation products. Compare retention times with reference standards (e.g., morpholine hydrochloride) .
  • Karl Fischer titration : Quantify residual water, critical for hygroscopic dihydrochloride salts .
  • Elemental analysis : Verify Cl^- content (theoretical vs. experimental) to confirm salt stoichiometry .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanism proposals for this compound?

  • Answer : Deploy multiscale modeling :

  • Quantum mechanics (QM) : Calculate transition-state energies for competing pathways (e.g., nucleophilic substitution vs. ring-opening in morpholine synthesis). Compare activation barriers to experimental kinetics .
  • Machine learning (ML) : Train models on reaction databases to predict side products (e.g., chlorinated byproducts from HCl excess) .
  • Validation : Cross-correlate computational predictions with in-situ FTIR or LC-MS monitoring of intermediates .

Q. What strategies mitigate data inconsistencies between in vitro and in vivo efficacy studies?

  • Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) to identify metabolic vulnerabilities (e.g., morpholine ring oxidation) .
  • Prodrug design : Modify the pyrazole N-methyl group to enhance bioavailability, as seen in structurally related antitumor agents .
  • Species-specific assays : Test metabolite formation in humanized liver models to address interspecies variability .

Q. How do steric and electronic effects in the pyrazole-morpholine linkage influence biological activity?

  • Answer :

  • Steric maps : Use molecular docking to evaluate binding pocket accessibility. For example, 4-methyl substitution on pyrazole may hinder interactions with bulky kinase domains .
  • Electrostatic potential analysis : Calculate partial charges to predict hydrogen-bonding interactions (e.g., morpholine oxygen as a H-bond acceptor) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 4-ethyl or 4-fluoro pyrazole) and correlate substitutions with IC50_{50} values .

Q. What experimental designs address solubility challenges in aqueous formulations?

  • Answer :

  • Co-solvent screening : Use phase diagrams to identify optimal water/ethanol/PEG400 ratios .
  • Salt metathesis : Replace dihydrochloride with besylate or tosylate salts to improve solubility, as validated in related morpholine derivatives .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins; monitor stability via dynamic light scattering (DLS) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Reactant of Route 2
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

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